molecular formula C11H9F2NO2 B2727677 Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate CAS No. 202000-91-7

Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate

Cat. No.: B2727677
CAS No.: 202000-91-7
M. Wt: 225.195
InChI Key: HMCJFZKHAIRFAM-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate (CAS: 1354950-46-1) is a fluorinated ester featuring a cyano group and a 3,5-difluorophenyl substituent at the α-position of the acetate backbone. Its molecular formula is C₁₀H₈F₂NO₂, with a molecular weight of 227.17 g/mol. The compound is a versatile intermediate in organic synthesis, particularly in multicomponent reactions (MCRs). For instance, it reacts with 3,5-difluorobenzaldehyde and 5,5-dimethylcyclohexane-1,3-dione under DMAP catalysis to form chromene derivatives, highlighting its role in constructing heterocyclic frameworks . The 3,5-difluorophenyl group enhances electron-withdrawing effects, while the cyano group facilitates nucleophilic additions or cyclizations.

Properties

IUPAC Name

ethyl 2-cyano-2-(3,5-difluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-2-16-11(15)10(6-14)7-3-8(12)5-9(13)4-7/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCJFZKHAIRFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Principles for Alpha-Cyano Esters

The preparation of alpha-cyano esters such as ethyl 2-cyano-2-(3,5-difluorophenyl)acetate typically employs several fundamental synthetic strategies in organic chemistry. Understanding these general principles provides context for the specific preparation methods discussed later.

Key Reaction Types for Alpha-Cyano Ester Synthesis

Several reaction types are commonly employed in the synthesis of alpha-cyano esters:

  • Nucleophilic substitution reactions : The alpha-carbon of ethyl cyanoacetate is acidic due to the electron-withdrawing effects of both the cyano and ester groups, making it readily deprotonated to form a nucleophilic enolate that can react with electrophiles.

  • Knoevenagel condensation reactions : A common approach for creating carbon-carbon bonds between aldehydes/ketones and active methylene compounds like ethyl cyanoacetate.

  • Transesterification reactions : When methyl or other alkyl esters are available, transesterification provides a route to convert them to ethyl esters.

  • Carbonylation reactions : These involve the introduction of a carbonyl group through reactions with carbon monoxide, often followed by esterification.

Structure-Reactivity Relationships

The reactivity of the starting materials significantly influences the synthetic approach:

  • The acidity of the alpha-hydrogen in ethyl cyanoacetate (pKa ≈ 9) allows for facile deprotonation with relatively mild bases.
  • The electrophilicity of halogenated aromatics, especially those bearing electron-withdrawing groups like fluorine, enhances their reactivity in substitution reactions.
  • The unique electronic properties of the 3,5-difluorophenyl group, with fluorine atoms at meta positions, provide a distinct reactivity profile compared to other halogenated aromatics.

Preparation Methods for this compound

Direct Alkylation of Ethyl Cyanoacetate

The most straightforward approach for synthesizing this compound involves the direct alkylation of ethyl cyanoacetate with a suitable 3,5-difluorophenyl halide. This method leverages the acidity of the alpha-hydrogen in ethyl cyanoacetate to generate a nucleophilic enolate.

General Reaction Scheme

The synthesis follows this general reaction scheme:

  • Deprotonation of ethyl cyanoacetate using a suitable base (e.g., sodium hydride, sodium ethoxide)
  • Reaction of the resulting enolate with 3,5-difluorobenzyl bromide or similar halide
  • Isolation and purification of the target compound

This approach has been utilized for similar compounds, as demonstrated in the synthesis of other benzyl-substituted cyano esters. The reaction typically proceeds under mild to moderate conditions, with the specific parameters dependent on the reactivity of the halide component.

Key Reagents and Conditions

For this synthesis, the following reagents and conditions are typically employed:

  • Base : Sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium ethoxide (NaOC₂H₅)
  • Solvent : Anhydrous dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile
  • Temperature : Room temperature to 60°C
  • Reaction time : 3-12 hours, depending on reagents and conditions
  • Additives : Potassium iodide (KI) can be added as a catalyst to enhance reactivity through in situ halide exchange

Based on similar reactions, the molar ratios typically employed are:

  • Ethyl cyanoacetate: 1.0 equivalent
  • 3,5-Difluorobenzyl bromide: 1.0-1.2 equivalents
  • Base: 1.1-1.5 equivalents
  • Potassium iodide (if used): 0.1-0.2 equivalents
Proposed Detailed Protocol

Based on analogous synthetic procedures from the literature, a detailed protocol for this approach would involve:

  • In a flame-dried round-bottom flask under nitrogen atmosphere, add anhydrous DMF (10 mL per gram of ethyl cyanoacetate).
  • Add ethyl cyanoacetate (1.0 equivalent) to the flask and cool the solution to 0°C.
  • Slowly add the base (1.1-1.5 equivalents) and stir for 30-60 minutes to ensure complete deprotonation.
  • Add 3,5-difluorobenzyl bromide (1.0-1.2 equivalents) dropwise, maintaining the temperature between 0-5°C.
  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.
  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
  • Quench the reaction with water and extract with ethyl acetate.
  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Modified Knoevenagel Condensation Approach

A modified Knoevenagel condensation provides an alternative route to this compound, though it requires additional steps compared to direct alkylation.

General Reaction Scheme

This approach would involve:

  • Knoevenagel condensation between ethyl cyanoacetate and 3,5-difluorobenzaldehyde to form ethyl 2-cyano-3-(3,5-difluorophenyl)acrylate
  • Reduction of the resulting α,β-unsaturated intermediate to obtain the target compound

Similar methods have been employed in the synthesis of related compounds, such as ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate.

Key Reagents and Conditions

For the Knoevenagel condensation step:

  • Base catalyst : Piperidine, triethylamine, or similar organic bases
  • Solvent : Ethanol or methanol
  • Temperature : Reflux conditions (typically 60-80°C)
  • Reaction time : 2-8 hours, monitoring by TLC

For the reduction step:

  • Reducing agents : Sodium borohydride (NaBH₄), hydrogen with palladium catalyst, or other selective reducing systems
  • Solvent : Methanol, ethanol, or THF
  • Temperature : 0°C to room temperature
  • Reaction time : 1-3 hours
Experimental Procedure Based on Similar Syntheses

Drawing from similar synthetic procedures described in the literature, a potential protocol for this approach would include:

  • Knoevenagel Condensation :

    • In a round-bottom flask equipped with a reflux condenser, add ethyl cyanoacetate (1.1 equivalents) to ethanol (10 mL per gram).
    • Add a catalytic amount of piperidine (2-3 drops) and stir for 10-15 minutes.
    • Slowly add 3,5-difluorobenzaldehyde (1.0 equivalent) to the mixture.
    • Heat the mixture to reflux and monitor by TLC until reaction completion (typically 3-6 hours).
    • Cool the mixture to room temperature and collect any precipitate by filtration.
    • If no precipitation occurs, concentrate the solution and purify by column chromatography.
  • Reduction Step :

    • Dissolve the α,β-unsaturated intermediate in methanol or THF.
    • Cool the solution to 0°C.
    • Add the reducing agent (e.g., NaBH₄, 1.5-2.0 equivalents) in small portions.
    • Allow the reaction to warm to room temperature and stir for 1-3 hours.
    • Quench the reaction carefully with water or dilute acid.
    • Extract with ethyl acetate, wash, dry, and concentrate.
    • Purify by column chromatography to obtain the target compound.

Transesterification Method

If mthis compound is available as a starting material, transesterification provides another viable route to the ethyl ester.

Reaction Conditions and Catalysts

Based on documented transesterification methods for similar cyano esters, the following conditions would be applicable:

  • Catalyst : Hydrotalcite or similar basic heterogeneous catalysts
  • Solvent/Reagent : Ethanol (excess, typically 1-6 equivalents)
  • Temperature : 80-85°C
  • Reaction time : 6-12 hours
  • Catalyst loading : 1.0-6.0% by weight of the total reactants
Process Description

The transesterification process would involve:

  • Combining mthis compound with excess ethanol in the presence of the catalyst.
  • Heating the mixture to 80-85°C with stirring for 6-12 hours.
  • Filtering to recover the catalyst, which can be reused after drying and activation.
  • Distilling the filtrate to recover unreacted starting materials and ethanol.
  • Purifying the crude product through appropriate methods (e.g., recrystallization or column chromatography).

This approach offers the advantages of mild conditions and recyclable catalysts, though it requires the availability of the methyl ester precursor.

Comparative Analysis of Preparation Methods

Table 1 presents a comparative analysis of the different preparation methods for this compound:

Method Key Starting Materials Reaction Conditions Estimated Yield Range Advantages Limitations
Direct Alkylation Ethyl cyanoacetate, 3,5-difluorobenzyl bromide Base (NaH, K₂CO₃), DMF, RT to 60°C, 3-12h 70-85% Direct approach, Fewer steps, Moderate conditions Requires anhydrous conditions, May form by-products
Modified Knoevenagel Ethyl cyanoacetate, 3,5-difluorobenzaldehyde Base catalyst, ethanol, reflux; then reduction 50-70% (overall) Well-established methodology, Often good yields Multiple steps, Potential selectivity issues in reduction
Transesterification Mthis compound Hydrotalcite catalyst, ethanol excess, 80-85°C, 6-12h 65-80% Mild conditions, Recyclable catalyst Requires methyl ester starting material

The selection of the most appropriate method depends on several factors:

  • Availability and cost of starting materials
  • Required scale of synthesis
  • Available equipment and expertise
  • Desired purity of the final product
  • Environmental and safety considerations

Analytical Characterization

Physical and Spectroscopic Properties

Based on structural analysis and data for similar compounds, this compound is expected to have the following characteristics:

  • Physical state : Likely a colorless to pale yellow solid or oil
  • Melting point : Expected range 40-70°C (based on similar compounds)
  • Solubility : Soluble in common organic solvents (ethyl acetate, dichloromethane, acetone), poorly soluble in water

Spectroscopic Identification

Key spectroscopic data for confirming the identity and purity of this compound would include:

  • ¹H NMR (400 MHz, CDCl₃) : Expected signals include:

    • Triplet at δ 1.2-1.4 ppm (3H, CH₃ of ethyl ester)
    • Quartet at δ 4.2-4.3 ppm (2H, CH₂ of ethyl ester)
    • Singlet at δ 4.7-5.0 ppm (1H, CH at alpha position)
    • Multiple signals at δ 6.8-7.2 ppm (3H, aromatic protons)
  • ¹³C NMR (100 MHz, CDCl₃) : Expected signals for carbonyl carbon (δ ~165 ppm), cyano carbon (δ ~115 ppm), aromatic carbons (δ ~110-165 ppm), and aliphatic carbons

  • IR spectroscopy : Characteristic absorption bands for C≡N stretch (~2250 cm⁻¹), C=O stretch (~1740 cm⁻¹), and C-F stretch (~1100-1250 cm⁻¹)

  • Mass spectrometry : Molecular ion peak at m/z 225, with fragmentation patterns consistent with the structure

Scale-up and Industrial Production Considerations

Process Optimization Parameters

For industrial-scale production, the following parameters would require optimization:

  • Reagent ratios : Fine-tuning to maximize yield while minimizing excess reagents
  • Reaction temperature profiles : Optimizing heating and cooling rates
  • Mixing efficiency : Ensuring homogeneous reactions at larger scales
  • Work-up procedures : Developing efficient isolation and purification protocols
  • Solvent recovery : Implementing systems for solvent recycling and reuse

Economic Analysis

Table 2 presents a comparative economic analysis of the different preparation methods at industrial scale:

Method Raw Material Cost Energy Requirements Equipment Complexity Labor Intensity Waste Management Cost Overall Economic Viability
Direct Alkylation Moderate Moderate Moderate Low-Moderate Moderate High
Modified Knoevenagel Low-Moderate High (multiple steps) Moderate High Moderate Moderate
Transesterification High (requires methyl ester) Low-Moderate Low Low Low Moderate (depends on methyl ester availability)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₉F₂NO₂
  • Molecular Weight : Approximately 225.19 g/mol
  • Functional Groups : Cyano group (–C≡N) and ester group (–COO–)

The compound features a difluorophenyl moiety, which contributes to its unique reactivity and biological properties.

Synthesis of Tetrahydroquinolines

Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate is integral in a three-component cascade reaction involving 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate. This reaction leads to the formation of highly substituted tetrahydroquinolines through the following steps:

  • Knoevenagel Condensation : Ethyl cyanoacetate reacts with aldehydes to form an intermediate.
  • Aza-Michael Addition : The intermediate undergoes further reaction with 2-alkenyl anilines to yield tetrahydroquinolines .

This method is favored due to its efficiency and ability to produce complex structures in a single step.

Investigation of Condensation Reactions

The compound has been utilized to study Knoevenagel condensation reactions in microreactors using zeolite catalysts. This research aims to optimize reaction conditions and improve yields by employing grafted amino groups on zeolites.

Biological Applications

Research indicates that derivatives of this compound exhibit various biological activities, including:

  • Anticancer Properties : Studies have shown that compounds related to this structure can preferentially kill multidrug-resistant cancer cells .
  • Structure-Activity Relationship (SAR) : Investigations into different substituents on the compound have revealed significant variations in potency against cancer cells, suggesting potential therapeutic uses .

Case Study 1: Tetrahydroquinoline Synthesis

In a study published in RSC Advances, researchers successfully synthesized tetrahydroquinolines using this compound as a key reagent. The study highlighted the importance of electron-rich aldehydes for better conversion rates and diastereoselectivity in the final products .

Aldehyde TypeConversion Rate (%)Diastereoselectivity
Electron-richHighImproved
Electron-poorLowDecreased

Case Study 2: Microreactor Studies

Another significant investigation explored the use of this compound in microreactors for Knoevenagel condensation. This research demonstrated enhanced control over reaction parameters and improved yields compared to traditional batch methods.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(3,5-difluorophenyl)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The difluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate with structurally related esters containing fluorinated or halogenated aromatic groups:

Compound Name Substituents/Functional Groups Molecular Formula Key Applications/Reactivity Reference
This compound Cyano, 3,5-difluorophenyl, ester C₁₀H₈F₂NO₂ MCRs for chromene synthesis; nitrile reactivity
Ethyl 2-(3,5-difluorophenyl)-2-hydroxy-2-(1H-pyrrol-2-yl)acetate Hydroxyl, pyrrole, 3,5-difluorophenyl, ester C₁₄H₁₃F₂NO₃ Enantioselective synthesis (60% ee)
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate 2,5-Dichlorophenyl, difluoro, ester C₁₀H₈Cl₂F₂O₂ High lipophilicity; halogen-driven reactivity
Ethyl 2-phenylacetoacetate Phenyl, keto, ester C₁₂H₁₄O₃ Knoevenagel condensations; enolate formation
Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate 3,5-Dichloro, difluoromethoxy, ester C₁₁H₁₀Cl₂F₂O₃ Electron-deficient aromatic systems
Ethyl 2-(3,5-difluorophenyl)sulfanyl-2-oxo-acetate Sulfanyl, oxo, 3,5-difluorophenyl, ester C₁₀H₈F₂O₃S Thioester reactivity; nucleophilic substitutions
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-Difluorophenyl, keto, ester C₁₁H₁₀F₂O₃ β-keto ester tautomerism; enolate chemistry

Reactivity and Electronic Effects

  • Cyano vs. Keto Groups: The cyano group in the target compound enhances electrophilicity at the α-carbon, favoring nucleophilic attacks (e.g., in MCRs ). In contrast, β-keto esters like Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate undergo keto-enol tautomerism, enabling enolate-mediated reactions .
  • Fluorine vs. Chlorine Substituents : The 3,5-difluorophenyl group provides moderate electron withdrawal and improved metabolic stability compared to dichlorophenyl analogs (e.g., Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate), which exhibit higher lipophilicity and steric bulk .
  • Sulfur-Containing Analogs: Ethyl 2-(3,5-difluorophenyl)sulfanyl-2-oxo-acetate introduces a sulfanyl group, enabling disulfide bond formation or oxidation to sulfones, which are absent in the cyano-based compound .

Biological Activity

Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a cyano group and a difluorophenyl moiety, positions it as a versatile candidate for various biological applications. This article explores the biological activity of this compound, focusing on its synthesis, potential therapeutic effects, and relevant case studies.

  • Molecular Formula : C₁₁H₉F₂NO₂
  • Molecular Weight : Approximately 225.19 g/mol
  • Functional Groups : Cyano group (–C≡N), ester functional group (–COO–)

The synthesis of this compound typically involves multicomponent reactions (MCR), which are advantageous for generating diverse chemical libraries. One common method includes the use of zeolite catalysts to facilitate Knoevenagel condensation reactions, which are pivotal in forming carbon-carbon bonds essential for constructing complex organic molecules.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Anticancer Activity :
    • Compounds structurally related to this compound have shown promise as anticancer agents. For example, derivatives have been tested against various cancer cell lines, revealing cytotoxic effects at specific concentrations. Notably, certain derivatives demonstrated lower toxicity to normal cells compared to established chemotherapeutics like cisplatin and fluorouracil .
  • Antioxidant Properties :
    • The compound has been evaluated for its antioxidant capabilities using assays that measure free radical scavenging activity. Results indicate that certain derivatives possess significant antioxidant effects, which could be beneficial in mitigating oxidative stress-related diseases .
  • Antibacterial Activity :
    • This compound has also been investigated for antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The diameter of inhibition zones was measured to assess efficacy, with certain compounds exhibiting notable antibacterial activity .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer potential of this compound derivatives against colorectal cancer cell lines (HT29). The most potent derivative showed a half-maximal cytotoxic concentration (CC50) significantly lower than that of standard treatments like fluorouracil, indicating a promising therapeutic index .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds revealed that modifications to the cyano and ester groups can drastically affect biological activity. For instance, replacing the cyano group with an oxadiazole resulted in a complete loss of activity, underscoring the importance of specific functional groups in maintaining biological efficacy .

Summary of Biological Activities

Activity Type Effect Reference
AnticancerCytotoxic effects on cancer cell lines
AntioxidantSignificant free radical scavenging
AntibacterialInhibition against Gram-positive bacteria

Q & A

Q. What are the standard synthetic routes for Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate, and how do reaction conditions influence yield?

The compound is synthesized via multicomponent reactions involving ethyl 2-cyanoacetate, 3,5-difluorobenzaldehyde, and ketones (e.g., 5,5-dimethylcyclohexane-1,3-dione). A typical procedure involves refluxing in ethanol with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) for 5 hours . Yields depend on stoichiometric ratios, solvent choice (polar aprotic solvents enhance reactivity), and catalyst loading. For example, DMAP at 10 mol% improves reaction efficiency by facilitating enolate formation.

Q. How is the compound structurally characterized, and what key features are observed in crystallographic studies?

X-ray crystallography reveals a planar cyano group (-C≡N) and a dihedral angle of 78.5° between the 3,5-difluorophenyl ring and the chromene backbone in related derivatives. The fluorine atoms adopt meta positions, creating steric and electronic effects that stabilize the crystal lattice via weak C–H···F interactions . NMR spectroscopy (¹H/¹³C) confirms the presence of distinct signals for the ethoxy group (δ ~1.2 ppm for CH₃ and ~4.1 ppm for CH₂) and cyano carbon (δ ~115 ppm) .

Q. What analytical techniques are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is optimal for detecting impurities. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts, while elemental analysis validates C, H, N, and F content. Differential scanning calorimetry (DSC) can detect polymorphic forms .

Advanced Research Questions

Q. How do substitution patterns (e.g., fluorine position, cyano group) influence reactivity and biological activity?

Comparative studies show that 3,5-difluorophenyl substitution enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic reactions. The cyano group acts as a directing group in cyclization reactions, enabling access to heterocycles like chromenes . In analogs, replacing fluorine with chlorine or nitro groups alters electronic properties, reducing antibacterial efficacy by ~40% due to decreased lipophilicity .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

Discrepancies often arise from variations in catalyst systems or reaction times. For example, replacing DMAP with piperidine increases yields by 15% but requires extended reflux (8–10 hours). Systematic optimization using design of experiments (DoE) can identify critical parameters (e.g., temperature, solvent polarity) .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in nucleophilic additions. The cyano group’s LUMO energy (-1.8 eV) predicts reactivity with amines, while fluorine’s electronegativity (-3.98 eV) stabilizes charge distribution in intermediates .

Q. What in vitro assays are suitable for evaluating bioactivity, given structural analogs’ profiles?

Analogous compounds exhibit antifungal and anticancer activity via kinase inhibition. Recommended assays include:

  • Antiproliferative activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ reported at 12–18 µM for related chromene derivatives) .
  • Antimicrobial screening : Broth microdilution (MIC testing) against Candida albicans or Staphylococcus aureus .

Methodological Resources

TechniqueApplicationKey Reference
X-ray crystallographyStructural elucidation
HPLC-UVPurity analysis
DFT modelingReactivity prediction
MTT assayCytotoxicity screening

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